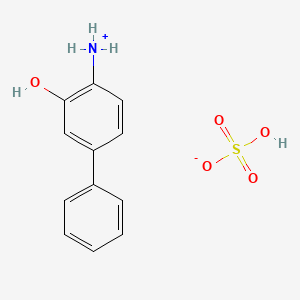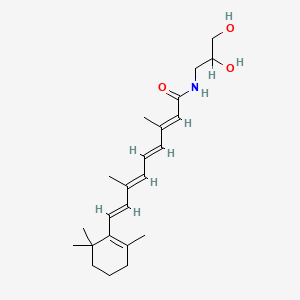
N-(2,3-Dihydroxypropyl)retinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Dihydroxypropyl)retinamide is a synthetic retinoid derivative characterized by the presence of a retinamide group attached to a 2,3-dihydroxypropyl moietyIts molecular formula is C23H35NO3, and it has a molecular weight of 373.5289 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydroxypropyl)retinamide typically involves the reaction of retinoic acid with 2,3-dihydroxypropylamine. One common method includes the oxidative esterification of aromatic aldehydes followed by the ring opening of chiral epoxides with nitrogen heterocyclic carbenes (NHCs). This process results in high yields and enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar oxidative esterification and ring-opening reactions, optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-Dihydroxypropyl)retinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as peroxides and transition metal complexes.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as halides or amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
N-(2,3-Dihydroxypropyl)retinamide has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its effects on cellular processes and as a potential chemopreventive agent.
Industry: Utilized in the development of non-ionic X-ray contrast agents.
Mecanismo De Acción
The mechanism of action of N-(2,3-Dihydroxypropyl)retinamide involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Upon binding to these receptors, the compound modulates the expression of genes involved in cell growth, differentiation, and apoptosis. This regulation occurs through the activation of retinoic acid response elements (RAREs) in the DNA .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(2,3-Dihydroxypropyl)retinamide include:
- N-(2-Hydroxyethyl)retinamide
- N-(3-Hydroxypropyl)retinamide
- N-(4-Pivaloyloxyphenyl)retinamide
Uniqueness
This compound is unique due to its specific dihydroxypropyl moiety, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets and contributes to its potential therapeutic effects .
Propiedades
Número CAS |
75664-72-1 |
|---|---|
Fórmula molecular |
C23H35NO3 |
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
(2E,4E,6E,8E)-N-(2,3-dihydroxypropyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C23H35NO3/c1-17(11-12-21-19(3)10-7-13-23(21,4)5)8-6-9-18(2)14-22(27)24-15-20(26)16-25/h6,8-9,11-12,14,20,25-26H,7,10,13,15-16H2,1-5H3,(H,24,27)/b9-6+,12-11+,17-8+,18-14+ |
Clave InChI |
FXQZICWUGFILLR-DZBDEXCTSA-N |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NCC(CO)O)/C)/C |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NCC(CO)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


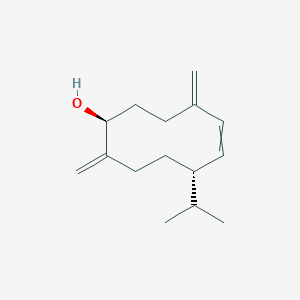

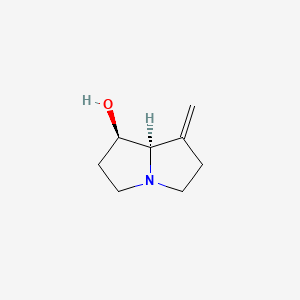
![2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14455764.png)

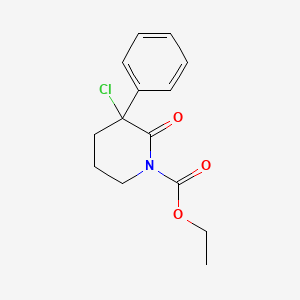


![2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B14455788.png)

![N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline](/img/structure/B14455799.png)
